4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid
Overview
Description
4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid is a chemical compound with the molecular formula C₉H₉ClO₄S. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid typically involves the chlorosulfonation of a suitable precursor. One common method is the reaction of 4-phenylbutanoic acid with chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the phenyl ring can lead to the formation of quinone derivatives under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Derivatives: Formed from substitution reactions with alcohols.
Quinone Derivatives: Formed from oxidation reactions of the phenyl ring.
Scientific Research Applications
4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The compound’s ability to inhibit enzymes or modify proteins makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorosulfonylphenyl)propionic acid: Similar structure but with a propionic acid moiety instead of butanoic acid.
4-(Chlorosulfonyl)benzoic acid: Contains a benzoic acid moiety instead of butanoic acid.
Uniqueness
4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to similar compounds. Its longer carbon chain (butanoic acid) offers different steric and electronic properties, making it suitable for specific chemical and biological applications .
Properties
IUPAC Name |
4-(4-chlorosulfonylphenyl)-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO5S/c11-17(15,16)8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWAEPZTVKZMMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937661-23-9 | |
Record name | 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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